Vitamin-E

Vue d'ensemble

Description

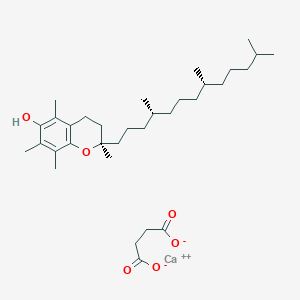

Vitamin-E is a derivative of vitamin E, specifically a calcium salt of tocopherol succinate. Vitamin E is a group of lipid-soluble compounds that include tocopherols and tocotrienols, known for their antioxidant properties. This compound combines the benefits of vitamin E with calcium, making it a valuable compound in various applications, particularly in the fields of nutrition and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of vitamin E calcium succinate typically involves the esterification of tocopherol with succinic anhydride, followed by the addition of calcium ions to form the calcium salt. The reaction is carried out in a suitable solvent, such as tert-butanol and dimethyl sulfoxide (DMSO), at a controlled temperature of around 40°C. The molar ratio of vitamin E to succinic anhydride is usually maintained at 1:5 to ensure a high yield of the product .

Industrial Production Methods: In industrial settings, the production of vitamin E calcium succinate involves large-scale esterification processes, followed by purification steps to isolate the desired product. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. The compound is then formulated into various dosage forms, such as tablets and capsules, for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: Vitamin-E undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: For example, oxidation reactions yield oxidized tocopherol derivatives, while reduction reactions produce reduced forms of the compound .

Applications De Recherche Scientifique

Antioxidant Properties

Vitamin E's antioxidant capabilities help neutralize free radicals, thereby reducing oxidative stress. This action is linked to several health benefits:

- Cardiovascular Health : Vitamin E has been associated with reduced risk factors for heart disease. Studies indicate that it may improve endothelial function and reduce arterial stiffness, contributing to better cardiovascular health .

- Cancer Prevention : Some research suggests that adequate Vitamin E intake may lower the risk of certain cancers, including prostate and breast cancer. A meta-analysis indicated an inverse relationship between Vitamin E intake and various cancers .

Immune Function

Vitamin E plays a vital role in enhancing immune response. It has been shown to improve the function of T-cells and other immune cells, particularly in older adults . Supplementation has been linked to improved immune responses and reduced incidence of infections.

Inflammatory Response

Recent studies have demonstrated that Vitamin E supplementation can reduce markers of inflammation, such as C-reactive protein (CRP). A systematic review found significant reductions in serum CRP levels following Vitamin E supplementation . This effect is particularly beneficial for individuals with chronic inflammatory conditions.

Comprehensive Data Table

Case Study 1: Cardiovascular Disease

A long-term study involving women showed that those who took Vitamin E supplements exhibited a 24% reduction in cardiovascular deaths compared to those who did not supplement. This finding highlights Vitamin E's potential protective effects against heart disease .

Case Study 2: Cancer Prevention

The Alpha-Tocopherol Beta Carotene (ATBC) study followed nearly 30,000 male smokers and found that those who supplemented with Vitamin E had a 32% lower risk of developing prostate cancer compared to the placebo group. However, results from other studies have been mixed, indicating the need for further research .

Mécanisme D'action

The primary mechanism of action of vitamin E calcium succinate involves its antioxidant activity. The compound neutralizes free radicals by donating an electron, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA . Additionally, vitamin E calcium succinate modulates signal transduction pathways and gene expression, contributing to its anti-inflammatory and anti-cancer effects . The molecular targets include enzymes and receptors involved in oxidative stress response and cell proliferation .

Comparaison Avec Des Composés Similaires

Vitamin-E is unique among vitamin E derivatives due to the presence of the calcium ion, which enhances its stability and bioavailability. Similar compounds include:

Alpha-tocopherol: The most biologically active form of vitamin E, known for its potent antioxidant properties.

Alpha-tocopheryl acetate: A stable ester form of vitamin E used in dietary supplements and cosmetics.

Alpha-tocopheryl succinate: Similar to vitamin E calcium succinate but without the calcium ion, used in cancer research and therapy.

This compound stands out due to its enhanced stability and potential synergistic effects of calcium and vitamin E, making it a valuable compound in various applications.

Activité Biologique

Vitamin E is a collective term for a group of fat-soluble compounds, primarily tocopherols and tocotrienols, which exhibit significant biological activities. These compounds are recognized for their antioxidant properties, but recent research has unveiled a broader spectrum of biological functions, including roles in cellular signaling, immune function, and modulation of gene expression. This article delves into the biological activity of Vitamin E, highlighting its metabolism, mechanisms of action, and implications for health.

1. Metabolism of Vitamin E

Vitamin E is metabolized primarily through the cytochrome P450 enzyme system, particularly CYP4F2. This pathway leads to the formation of various metabolites such as 13'-hydroxychromanol and 13'-carboxychromanol (13'-COOH), which have been shown to possess distinct biological activities beyond those of the parent compounds .

Table 1: Metabolites of Vitamin E and Their Biological Activities

| Metabolite | Biological Activity |

|---|---|

| 13'-Hydroxychromanol | Inhibits cyclooxygenase-1/-2 and 5-lipoxygenase |

| 13'-Carboxychromanol | Anti-inflammatory and cancer-preventive effects |

| CEHC | Modulates lipid metabolism and activates PPAR-γ |

2. Antioxidant Properties

One of the most well-known functions of Vitamin E is its role as an antioxidant. It protects cell membranes from oxidative damage by neutralizing free radicals. This property is particularly significant in preventing lipid peroxidation, which can lead to cellular injury and inflammation .

3. Anti-Inflammatory Effects

Recent studies have demonstrated that Vitamin E can modulate inflammatory responses. The metabolites such as 13'-COOH have been shown to inhibit pro-inflammatory pathways, suggesting a potential therapeutic role in inflammatory diseases . For instance, in animal models, tocotrienols have been associated with reduced markers of inflammation in conditions like obesity and metabolic syndrome.

4. Immune Function

Vitamin E plays a crucial role in enhancing immune response. It has been observed to improve the proliferation and activity of T-cells, thereby enhancing adaptive immunity . Additionally, it may influence the production of cytokines involved in immune regulation.

5. Impact on Cancer

The potential anti-cancer effects of Vitamin E have garnered considerable attention. Studies indicate that tocopherols and tocotrienols can inhibit cancer cell growth through various mechanisms, including modulation of cell cycle progression and induction of apoptosis . For example, γ-tocopherol has been shown to possess superior anti-cancer properties compared to α-tocopherol due to its ability to inhibit tumor growth more effectively.

Case Studies

Case Study 1: Effects on Prostate Cancer

A randomized controlled trial known as the Selenium and Vitamin E Cancer Prevention Trial (SELECT) examined the effects of Vitamin E supplementation on prostate cancer incidence. While initial results suggested a protective effect, subsequent analyses indicated no significant benefit, highlighting the complexity of Vitamin E's role in cancer prevention .

Case Study 2: Neurodegenerative Diseases

Research has indicated that Vitamin E may have neuroprotective effects in conditions such as Alzheimer's disease. A study demonstrated that supplementation with α-tocopherol slowed cognitive decline in individuals with mild cognitive impairment .

Propriétés

IUPAC Name |

calcium;butanedioate;(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2.C4H6O4.Ca/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29;5-3(6)1-2-4(7)8;/h20-22,30H,9-19H2,1-8H3;1-2H2,(H,5,6)(H,7,8);/q;;+2/p-2/t21-,22-,29-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJUMRUCKLZKKB-RQGAJXLPSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C.C(CC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C.C(CC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54CaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.